3-ethoxy-N-quinolin-8-ylbenzamide
Description
Properties
Molecular Formula |
C18H16N2O2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-ethoxy-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-15-9-3-7-14(12-15)18(21)20-16-10-4-6-13-8-5-11-19-17(13)16/h3-12H,2H2,1H3,(H,20,21) |
InChI Key |
QLROKNUWSYFLHE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
3-Ethoxy-N-quinolin-8-ylbenzamide has demonstrated promising anticancer properties, particularly against liver cancer cells (HepG2). Recent studies have synthesized novel quinoline derivatives, including those with the 3-ethoxy substitution, and evaluated their cytotoxic activity. The compound's mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.
Case Study: Cytotoxicity Against HepG2 Cells
A study reported the synthesis of a series of quinoline-cinnamide hybrids, including derivatives of this compound. The most potent hybrid exhibited an IC50 value of 2.46 μM against HepG2 cells, significantly outperforming the reference drug colchicine (IC50 = 6.09 μM). The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase, highlighting the compound's potential as a lead candidate for liver cancer therapy .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Hybrid 6e | 2.46 | Inhibition of tubulin polymerization |
| Colchicine | 6.09 | Microtubule destabilization |
Inhibition of Histone Demethylases
Another application of this compound lies in epigenetic regulation through the inhibition of histone demethylases. Compounds with similar structures have been identified as potent inhibitors of Jumonji domain-containing demethylases, which are implicated in various cancers and other diseases.
Case Study: JMJD2E Inhibition
A related compound, N-(3-(dimethylamino)propyl)-4-(8-hydroxyquinolin-6-yl)benzamide (ML324), was discovered as a potent inhibitor of JMJD2E with submicromolar activity. This suggests that derivatives like this compound may also exhibit similar inhibitory effects, thereby contributing to cancer treatment through epigenetic modulation .
Antimicrobial Properties
The quinoline scaffold has been recognized for its broad-spectrum antimicrobial activity. Compounds derived from this structure, including those with ethoxy substitutions, have shown efficacy against various bacterial and fungal strains.
Case Study: Antimicrobial Activity
Research has indicated that quinoline derivatives can inhibit bacterial growth through mechanisms that disrupt cellular processes. For instance, modifications in the quinoline structure can enhance lipophilicity and improve membrane permeability, leading to increased antimicrobial potency .
Structure–Activity Relationship Studies
Extensive research on structure–activity relationships (SAR) has been conducted to optimize the biological activity of quinoline derivatives. Modifications at various positions on the quinoline ring can significantly influence their pharmacological profiles.
Data Summary: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Aromatic amide at R2 | Increased lipophilicity |
| Hydroxyl groups | Enhanced anticancer activity |
| Ethoxy substitution | Improved solubility and potency |
Comparison with Similar Compounds
Physicochemical Properties
Substituents significantly influence melting points, solubility, and crystallinity:
- 3-Methyl derivative : Melting point = 49–50°C; density = 1.237 g/cm³ . The methyl group enhances hydrophobicity compared to polar substituents.
- 3-Nitro derivative: Higher polarity due to the electron-withdrawing nitro group; crystallizes in a monoclinic system (P21 space group) with distinct X-ray diffraction patterns .
- 3,5-Dimethoxy derivative : Methoxy groups increase solubility in polar solvents; molecular weight = 308.33 .
- 3-Ethoxy analog: Expected to have intermediate solubility between nitro (polar) and methyl (nonpolar) derivatives. The ethoxy group’s bulk may reduce crystallinity compared to smaller substituents.
Structural-Activity Relationships (SAR)
- Electron-donating groups (e.g., -OCH₃, -OCH₂CH₃) : Improve solubility and may modulate metabolic stability. Methoxy/ethoxy groups are common in drug design for these properties .
- Steric effects : Bulkier substituents like ethoxy may hinder binding in sterically sensitive targets compared to smaller groups like methyl .
Preparation Methods
Reaction Mechanism and General Procedure
The most widely reported method involves the nucleophilic acyl substitution of 3-ethoxybenzoyl chloride (CAS: 57486-68-7) with 8-aminoquinoline (CAS: 578-66-5) in anhydrous conditions. The reaction proceeds as follows:
-
Dissolve 8-aminoquinoline (1.0 equiv) in dry dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (1.2–2.0 equiv) as a base to scavenge HCl.
-
Slowly add 3-ethoxybenzoyl chloride (1.1 equiv) dropwise at 0–5°C.
-
Warm to room temperature and stir for 6–12 hours.
-
Quench with water, extract with DCM, and purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water).
Optimization Strategies
-
Catalytic Systems : Copper acetate (10 mol%) in DMF/MeCN (1:1) enhances coupling efficiency under aerobic conditions.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require higher temperatures.
-
Scalability : Reactions at 0.5–1.0 mol scale retain >80% yield with minimal byproducts.
Alternative Synthetic Routes
Stepwise Functionalization of Benzamide Precursors
A minority of methods introduce the ethoxy group post-amidation. For example:
-
Synthesize N-quinolin-8-yl-3-hydroxybenzamide via coupling of 3-hydroxybenzoyl chloride and 8-aminoquinoline.
-
Perform O-alkylation with ethyl bromide or diethyl sulfate in the presence of K₂CO₃:
Solid-Phase Synthesis for High-Throughput Applications
Grubbs II catalyst-mediated cross-metathesis has been explored for combinatorial libraries:
-
Immobilize 8-aminoquinoline on Wang resin.
-
Couple with 3-ethoxycinnamic acid derivatives.
-
Cleave from resin using TFA/water (95:5).
Purity : >90% (HPLC), but yields are moderate (50–65%).
Critical Analysis of Methodologies
Comparative Performance
Challenges and Solutions
-
Byproduct Formation : Excess 3-ethoxybenzoyl chloride may lead to diacylation. Mitigated by slow addition and stoichiometric control.
-
Purification : Recrystallization from ethanol/water achieves >98% purity without chromatography.
-
Cost Efficiency : 3-Ethoxybenzoyl chloride is commercially available but costly; in-situ preparation from 3-ethoxybenzoic acid (thionyl chloride, 80% yield) reduces expenses.
Industrial-Scale Considerations
Q & A
Q. What protocols ensure reproducibility in crystallographic studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
